![molecular formula C17H23NO2 B1681593 Tropanserin CAS No. 85181-40-4](/img/structure/B1681593.png)
Tropanserin
Overview
Description
Tropanserin (INN; MDL-72,422) is a drug that acts as a potent and selective 5-HT3 receptor antagonist . It was investigated in clinical trials for the treatment of migraine in the 1980s but was never marketed .
Synthesis Analysis
Tropanserin can be synthesized by the reaction of tropine with 3,5-dimethylbenzoyl chloride .Molecular Structure Analysis
The molecular formula of Tropanserin is C17H23NO2 . The IUPAC name is [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate .Physical And Chemical Properties Analysis
Tropanserin has a molecular weight of 273.37 g/mol . It is a tropane alkaloid and a benzoate ester .Scientific Research Applications
Migraine Treatment
Tropanserin, known by its research code MDL 72422, has been investigated as a potent and selective 5-HT3 receptor antagonist . In the 1980s, it was explored in clinical trials for the treatment of migraines. The drug showed promise as an effective antimigraine agent in a double-blind placebo-controlled study . However, despite its potential, Tropanserin was never marketed for this application.
Drug Development and Synthesis
The synthesis process of Tropanserin itself can provide insights into novel methods of drug development . Understanding its chemical structure and the way it interacts with biological systems can lead to the creation of new compounds with improved efficacy and safety profiles for various therapeutic applications.
Mechanism of Action
Target of Action
Tropanserin, also known as MDL-72,422, is a drug that acts as a potent and selective antagonist of the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, playing a crucial role in the regulation of various neurological and biological processes.
Mode of Action
As a 5-HT3 receptor antagonist, Tropanserin binds to these receptors and inhibits their activity . This inhibition prevents the action of serotonin, a neurotransmitter that can trigger various physiological responses, including those related to mood and perception.
Safety and Hazards
properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNYFLPWFSBLN-XYPWUTKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042618 | |
Record name | Tropanyl 3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tropanserin | |
CAS RN |
85181-40-4 | |
Record name | Tropanserin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085181404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropanyl 3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TROPANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B48I6VHR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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